2-(Allylamino)-2'-chloro-6'-methylacetanilide, hydrochloride
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Overview
Description
2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an allylamino group, a chloro substituent, and a methyl group attached to an acetanilide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride typically involves the nucleophilic substitution of a haloalkane with an allylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion . The general reaction scheme can be represented as follows:
R-Cl+Allylamine→2-(Allylamino)-2’-chloro-6’-methylacetanilide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating fungal infections and other diseases.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride involves the inhibition of specific enzymes or pathways in target organisms. For example, it may inhibit the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal that inhibits the same enzyme but has a different chemical structure.
Uniqueness
2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
77966-30-4 |
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Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C12H15ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h3-6,14H,1,7-8H2,2H3,(H,15,16);1H |
InChI Key |
LEOJHBDUZJXAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC=C.[Cl-] |
Origin of Product |
United States |
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